(1,4-Dibenzylpiperazin-2-yl)methanol
Overview
Description
“(1,4-Dibenzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 94437-04-4 and a linear formula of C19H24N2O . It has a molecular weight of 296.41 .
Molecular Structure Analysis
The IUPAC name for this compound is (1,4-dibenzyl-2-piperazinyl)methanol. The InChI code for this compound is 1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .Scientific Research Applications
Click Chemistry and Ligand Synthesis
- A study by Tale, Gopula, and Toradmal (2015) highlights the use of a related 1,2,3-triazole based ligand, synthesized via click chemistry, to enhance the rate of copper-catalyzed azide–alkyne cycloaddition, indicating potential applications in rapid click protocols (Tale, Gopula, & Toradmal, 2015).
Antimicrobial and Antiepileptic Activities
- A study by Patel, Agravat, and Shaikh (2011) discusses the synthesis of compounds including 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, with these new compounds showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Methanol Utilization in Chemical Reactions
- Research by Sarki et al. (2021) demonstrates the use of methanol as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes, indicating its versatility in organic synthesis (Sarki et al., 2021).
- Liu, Xu, and Wei (2021) disclosed an electrocatalytic protocol using methanol as a C1 source to synthesize 2,3-dihydroquinazolin-4(1H)-ones, highlighting methanol's role in facilitating chemical transformations (Liu, Xu, & Wei, 2021).
Spectroscopic Studies and Molecular Organization
- Matwijczuk, Janik, and colleagues (2018) conducted spectroscopic studies on molecular organization of a related compound in different solvents, revealing changes in molecular form based on the solvent and concentration used (Matwijczuk et al., 2018).
Drug Synthesis and Analysis
- A study by Liang et al. (2020) involved the synthesis of a deuterium-labeled compound starting from methanol, demonstrating its utility in drug analysis via LC–MS (Liang et al., 2020).
Coordination Chemistry
- Noshchenko, Slyvka, and colleagues (2010) explored the coordination behavior of related compounds with silver(I) in crystalline complexes, providing insights into their structural and bonding properties (Noshchenko et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(1,4-dibenzylpiperazin-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPGWGAPDMYFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445513 | |
Record name | (1,4-dibenzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dibenzylpiperazin-2-yl)methanol | |
CAS RN |
94437-04-4 | |
Record name | (1,4-dibenzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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